molecular formula C22H21N5O2S B12145328 N-(3,5-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3,5-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12145328
M. Wt: 419.5 g/mol
InChI Key: MENWUVKZUDTIDG-UHFFFAOYSA-N
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Description

This compound belongs to a class of 1,2,4-triazole derivatives functionalized with acetamide and heterocyclic substituents. Its structure features a central 1,2,4-triazole ring substituted at the 4-position with a furan-2-ylmethyl group and at the 5-position with a pyridin-3-yl moiety. The thioether (-S-) bridge links the triazole core to an acetamide group, which is further substituted with a 3,5-dimethylphenyl ring. Such derivatives are synthesized via alkylation and condensation reactions, as exemplified in studies on analogous compounds . The compound’s design leverages the bioisosteric properties of triazoles and pyridine/furan heterocycles, which are associated with enhanced metabolic stability and target binding .

Properties

Molecular Formula

C22H21N5O2S

Molecular Weight

419.5 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H21N5O2S/c1-15-9-16(2)11-18(10-15)24-20(28)14-30-22-26-25-21(17-5-3-7-23-12-17)27(22)13-19-6-4-8-29-19/h3-12H,13-14H2,1-2H3,(H,24,28)

InChI Key

MENWUVKZUDTIDG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CN=CC=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the furan and pyridine substituents. The final step involves the attachment of the sulfanyl acetamide group to the triazole ring. Common reagents used in these reactions include hydrazine, acetic anhydride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(3,5-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The triazole ring and sulfanyl group are key functional groups that enable the compound to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Triazole Core

  • 4-Substituent Modifications :
    • Furan-2-ylmethyl vs. Alkyl/Aryl Groups :
  • The furan-2-ylmethyl group in the target compound contrasts with ethyl (e.g., N-(3,5-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, CAS 557065-43-7) and 4-methylphenyl groups (e.g., N-(3,5-dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide) in analogs . Furan’s oxygen atom may enhance hydrogen-bonding interactions compared to purely hydrophobic alkyl chains.
    • 5-Substituent Variations :
  • Pyridin-3-yl vs. pyridin-4-yl (e.g., CAS 477332-63-1) substitutions influence spatial orientation and π-π stacking with biological targets .

Acetamide Substituent Modifications

  • 3,5-Dimethylphenyl vs. Halogenated or Methoxy-Substituted Phenyl: The 3,5-dimethylphenyl group in the target compound differs from 3,4-difluorophenyl (e.g., 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide, CAS 477332-63-1) and 3,5-dimethoxyphenyl groups .

Anti-Exudative Activity

  • Target Compound vs. Amino-Substituted Analogs: Derivatives with an amino group at the 4-position of the triazole ring (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides) exhibit significant anti-exudative activity (AEA) in rodent models at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) . The target compound lacks this amino group, which may reduce AEA but improve metabolic stability.
  • Substituent Effects on AEA :
    • Methoxy, nitro, or halogen substituents on the phenyl ring correlate with increased AEA . The target compound’s methyl groups may offer a balance between activity and toxicity.

Antiproliferative Activity

  • Hydroxyacetamide Derivatives :
    • Compounds like 2-[(3-substituted phenyl-4-{(4-(substituted phenyl)ethylidine)-2-phenyl-1,3-imidazol-5-one}sulfanyl]-N-hydroxyacetamide (FP1-12) demonstrate antiproliferative effects via imidazole-triazole hybrid structures . The target compound’s pyridine-furan system may offer distinct mechanisms, though direct comparative data are lacking.

Data Tables

Table 1: Structural and Activity Comparison of Selected Analogs

Compound ID/Ref. 4-Substituent 5-Substituent Phenyl Substituent Key Activity (Dose)
Target Compound Furan-2-ylmethyl Pyridin-3-yl 3,5-dimethylphenyl Data pending
CAS 557065-43-7 Ethyl Pyridin-3-yl 3,5-dimethylphenyl Not reported
N-(3,5-dimethoxyphenyl) analog 4-Methylphenyl Pyridin-4-yl 3,5-dimethoxyphenyl Anti-inflammatory (10 mg/kg)
CAS 477332-63-1 4-Methylphenyl Pyridin-4-yl 3,4-difluorophenyl Antiproliferative (IC₅₀: 12 µM)
Amino-substituted analog Furan-2-yl Pyridin-3-yl Varied AEA: 85% inhibition

Research Findings and Structure-Activity Relationships (SAR)

  • Triazole Core Flexibility : The 1,2,4-triazole scaffold tolerates diverse substitutions, enabling optimization for target selectivity .
  • Role of Sulfanyl Bridge : The thioether linkage enhances stability and modulates electron density, affecting receptor binding .
  • Heterocyclic Synergy : Pyridine and furan substituents may synergize in targeting enzymes like COX-2 or kinases, though mechanistic studies are needed .

Future Prospects

Further studies should explore:

  • In Vivo Pharmacokinetics : Comparative bioavailability of methyl vs. methoxy/halogen substituents.
  • Target Identification: Proteomic profiling to elucidate mechanisms distinct from amino-substituted analogs .
  • Hybrid Derivatives : Incorporating hydroxyacetamide or imidazole motifs (as in FP1-12 ) to merge antiproliferative and anti-exudative properties.

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